3-(Cyclopropylmethyl)azetidin-3-ol

描述

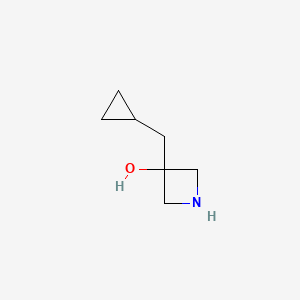

3-(Cyclopropylmethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound characterized by an azetidine (four-membered saturated ring) backbone substituted with a hydroxyl (-OH) group and a cyclopropylmethyl moiety at the 3-position. Its hydrochloride salt (CAS: 2387600-80-6) is cataloged by Amadis Chemical, though detailed physicochemical properties (e.g., solubility, melting point) and synthetic routes remain unspecified in available literature .

属性

分子式 |

C7H13NO |

|---|---|

分子量 |

127.18 g/mol |

IUPAC 名称 |

3-(cyclopropylmethyl)azetidin-3-ol |

InChI |

InChI=1S/C7H13NO/c9-7(4-8-5-7)3-6-1-2-6/h6,8-9H,1-5H2 |

InChI 键 |

BLWBMCVVWDACGL-UHFFFAOYSA-N |

规范 SMILES |

C1CC1CC2(CNC2)O |

产品来源 |

United States |

准备方法

合成路线及反应条件

3-(环丙基甲基)氮杂环丁烷-3-醇的合成可以通过多种方法实现。 一种常见的合成方法包括用原位生成的2-取代-1,3-丙二醇的双三氟甲磺酸酯对伯胺进行烷基化 。 另一种方法包括使用钯碳(Pd/C)作为催化剂在甲醇中对氮杂环丁烷-3-酮进行氢解 。这些方法提供了获得所需氮杂环丁烷衍生物的有效途径。

工业生产方法

3-(环丙基甲基)氮杂环丁烷-3-醇的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。 使用连续流动反应器和先进的催化体系可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

3-(环丙基甲基)氮杂环丁烷-3-醇会发生多种化学反应,包括:

氧化: 该化合物可以被氧化成相应的酮或醛。

还原: 还原反应可以将氮杂环丁烷环转化为更饱和的衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高碘酸钠和过氧化氢。

还原: 甲醇中的钯碳(Pd/C)常用于氢化反应。

主要生成产物

科学研究应用

3-(环丙基甲基)氮杂环丁烷-3-醇具有多种科学研究应用:

生物学: 该化合物用于研究酶抑制剂和受体调节剂。

工业: 该化合物用于生产精细化学品和先进材料.

作用机制

3-(环丙基甲基)氮杂环丁烷-3-醇的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的反应性是由氮杂环丁烷环的环张力驱动的,环张力促进了各种化学转化。 它可以作为亲核试剂或亲电试剂,取决于反应条件,并且可以参与开环和扩展反应 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidin-3-ol Derivatives

Azetidin-3-ol derivatives exhibit diverse pharmacological and chemical behaviors depending on substituents. Key analogs include:

Key Observations :

- Lipophilicity : The cyclopropylmethyl group in the target compound enhances lipophilicity compared to the polar triazole-substituted analog . This may improve blood-brain barrier penetration relative to hydrophilic derivatives.

- In contrast, simpler analogs like 3-(1-methyltriazolyl)azetidin-3-ol may serve as intermediates or fragments.

- Salt Forms : Hydrochloride salts (e.g., Azetidin-3-ol HCl and the target compound ) are common for improving solubility and crystallinity.

Research Implications and Data Gaps

- Applications : The cyclopropylmethyl group’s metabolic stability merits exploration in drug design, particularly for CNS targets. YT8’s structural complexity highlights azetidin-3-ol’s versatility in biophysical assays .

- Unresolved Questions :

- Exact synthetic protocols and yields for this compound HCl.

- Comparative pharmacokinetic data (e.g., logP, half-life) across analogs.

- Target compound’s enzyme inhibition or receptor-binding profiles.

生物活性

3-(Cyclopropylmethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound classified as an azetidine. It has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is CHN O, with a molecular weight of approximately 163.65 g/mol. The compound features a cyclopropylmethyl group, which enhances its reactivity and biological potential compared to other azetidine derivatives. The hydrochloride form of the compound improves its solubility in water, facilitating its application in various medicinal chemistry contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the cyclopropylmethyl substituent while ensuring high yield and purity. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antibacterial Properties

The antibacterial effects of azetidine derivatives have been documented, with some compounds demonstrating efficacy against various bacterial strains. The unique cyclopropylmethyl group may enhance the antibacterial activity of this compound compared to other azetidine derivatives.

Case Studies

Several studies have explored the biological activities of azetidine derivatives:

- Antiviral Efficacy : A study evaluated the antiviral properties of cyclohexadepsipeptides, noting their low cytotoxicity and significant inhibition of Zika virus replication at concentrations as low as 10 µM . This indicates that modifications to azetidine structures can lead to potent antiviral agents.

- Antibacterial Assessment : Research into related azetidine compounds has shown promising results against Gram-positive bacteria, suggesting that the introduction of specific substituents can enhance antibacterial potency.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Azetidine | Four-membered ring | Basic structure; limited activity |

| 1-(Cyclopropylmethyl)-3-azetidinol | Four-membered ring | Enhanced reactivity; potential uses |

| 3-(Hydroxymethyl)pyrrolidine | Five-membered ring | Antibacterial activity |

| Cyclohexadepsipeptides | Complex structure | Antiviral and antibacterial effects |

The table highlights how structural modifications can impact biological activities, emphasizing the potential for developing new therapeutic agents based on the azetidine framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。